N-(2-hydroxyphenyl)-2-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-3-7-11(10)14(17)15-12-8-4-5-9-13(12)16/h2-9,16H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNOQMJWSHAQOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of N 2 Hydroxyphenyl 2 Methylbenzamide
Direct Synthesis Approaches for N-(2-hydroxyphenyl)-2-methylbenzamide
Direct synthesis of this compound primarily involves the formation of an amide bond between 2-aminophenol (B121084) and a 2-methylbenzoyl derivative. Several methodologies have been optimized to improve yield, selectivity, and reaction conditions.
Amidation Reactions and Optimized Conditions
Amidation reactions are a cornerstone for the synthesis of this compound. These reactions typically involve the coupling of a carboxylic acid or its derivative with an amine. The direct amidation of esters with amines is a highly desirable approach as esters are common synthetic intermediates. researchgate.net The optimization of reaction conditions is crucial for achieving high yields and purity.
Key parameters that are often optimized include the choice of coupling reagents, solvents, temperature, and reaction time. For instance, in a study on the N-amidation of cinnamic acid, optimal conditions were found using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as the coupling reagent in anhydrous tetrahydrofuran (B95107) (THF) at 60°C. analis.com.my The molar ratio of the carboxylic acid to the amine and coupling reagent was also a critical factor, with a 1:1:1.5 ratio proving most effective. analis.com.my Such optimization efforts can significantly simplify the reaction process and work-up, often eliminating the need for extensive purification like column chromatography. analis.com.my
| Reactants | Coupling Reagent | Solvent | Temperature | Molar Ratio (Acid:Amine:Reagent) | Yield | Reference |
| Cinnamic acid, p-anisidine | EDC.HCl | Anhydrous THF | 60°C | 1:1:1.5 | 93.1% | analis.com.my |
| Various Carboxylic Acids, Amino-modified oligonucleotides | EDC/HOAt/DIPEA | Not Specified | Room Temperature | Not Specified | >75% for 78% of acids | nih.gov |
Another approach involves the nickel-catalyzed reductive coupling between unactivated esters and nitroarenes, providing a direct route to aromatic amides. nih.gov This method has been shown to be compatible with various functional groups that might be sensitive to other amidation conditions. nih.gov
Chemoselective N-Benzoylation Strategies
Chemoselectivity is a significant challenge in the synthesis of this compound from 2-aminophenol, which possesses two nucleophilic sites: the amino group and the hydroxyl group. Selective N-acylation is preferred over O-acylation. One effective strategy employs benzoylisothiocyanates for the N-benzoylation of aminophenols. researchgate.net This method proceeds in a chemoselective manner, yielding N-(2-hydroxyphenyl)benzamides. researchgate.net The reaction is believed to occur via the formation of a corresponding thiourea (B124793) intermediate, followed by the elimination of thiocyanic acid. researchgate.net
The traditional Schotten-Baumann reaction conditions can also be adapted for the selective N-acylation of aminophenols. researchgate.net Various catalysts and reagents have been explored to achieve high chemoselectivity. For instance, reports have shown successful N-acylation using carboxylic anhydrides in the presence of sodium bicarbonate or zinc acetate. researchgate.net
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govfip.org This technique has been successfully applied to the synthesis of various benzamide (B126) and chalcone (B49325) derivatives. nih.govresearchgate.netresearchgate.net
In the synthesis of 2-hydroxybenzohydrazide (B147611) derivatives, microwave irradiation at 160-320 watts for 2-8 minutes resulted in yields of 68-81%. fip.org This method is considered more environmentally friendly as it can reduce the use of toxic solvents and save energy. fip.org Similarly, the synthesis of benzamides through the microwave-assisted ring opening of oxazolones has been reported to be efficient, overcoming the difficulties of conventional heating methods. researchgate.net A comparative study between microwave-assisted and thermal synthesis for unsymmetrical imine complexes highlighted the advantages of the microwave approach. niscpr.res.in
| Compound Type | Reaction | Power/Time | Yield | Reference |
| 2-hydroxybenzohydrazide derivatives | Condensation | 160-320 W / 2-8 min | 68-81% | fip.org |
| Benzamides | Ring opening of oxazolone | Not Specified | Good | researchgate.net |
| Chalcone Dyes | Claisen-Schmidt Condensation | Not Specified | Excellent | nih.gov |
Derivatization Strategies for this compound Analogs
Derivatization of the parent this compound molecule allows for the synthesis of a library of analogs with potentially diverse biological activities. Modifications can be targeted at the phenolic hydroxyl group or the aromatic rings.
Modifications at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a common site for derivatization. Classical strategies include etherification and esterification. nih.gov These modifications can alter the compound's polarity, solubility, and interaction with biological targets. For instance, the synthesis of 2-hydroxy-benzamide derivatives has been achieved, and their antimicrobial activities were evaluated. researchgate.net
Selective derivatization of the phenolic hydroxyl group in the presence of other reactive sites is a key consideration. nih.gov One approach involves the combination of complete acylation followed by partial hydrolysis, as alcoholic esters can be more stable to hydrolysis than phenolic esters. rhhz.net Chemical derivatization is also a technique used in analytical chemistry to improve the detection of hydroxyl-containing metabolites in complex samples. nih.gov
Substitutions on the Phenyl and Methylphenyl Rings
Modifications to the aromatic rings of this compound can be achieved by introducing various substituents. This can be accomplished either by starting with appropriately substituted precursors (e.g., substituted 2-aminophenols or substituted 2-methylbenzoic acids) or by direct electrophilic substitution on the parent molecule. The introduction of electron-withdrawing or electron-donating groups on the phenyl or methylphenyl rings can influence the electronic properties and conformation of the final molecule. mdpi.comresearchgate.net
A series of N-methylbenzamide analogues with substitutions on the benzamide ring have been synthesized and evaluated as neurokinin-2 receptor antagonists. nih.govjohnshopkins.edu These included nitro, acetamido, isothiocyanato, and bromoacetamido derivatives. nih.gov The synthesis of various substituted 2-(hydroxyphenoxy) benzamide derivatives has also been reported, with yields ranging from moderate to excellent depending on the nature and position of the substituents. mdpi.com
Alterations of the Amide Linker
The amide bond is a cornerstone of many pharmaceutical compounds, but its properties can be fine-tuned to improve a molecule's characteristics. For this compound, several strategic alterations to the amide linker could be envisioned to modulate its chemical and biological profile. These modifications, rooted in established medicinal chemistry principles, include bioisosteric replacement and substitution at the alpha-carbon position. nih.govuva.nl
One common strategy is the replacement of the amide bond with a bioisostere, a functional group with similar physical or chemical properties. The 1,2,3-triazole ring, for instance, is a well-regarded amide surrogate that can mimic the hydrogen bonding capabilities and steric profile of an amide while offering improved metabolic stability. nih.gov This modification would result in a molecule where the -C(O)NH- linker is replaced by a triazole ring, connecting the 2-hydroxyphenyl and 2-methylphenyl moieties.
Another approach involves the substitution of the amide with an ester linkage. This "amide-to-ester" substitution can significantly alter a compound's polarity and its susceptibility to hydrolysis, which can be a crucial factor in designing molecules with specific release profiles. acs.org However, this change also impacts the geometry and hydrogen-bonding capacity of the linker region.
Furthermore, direct modification of the amide itself can be achieved. A deoxygenative photochemical alkylation method presents a modern technique for transforming secondary amides into α-substituted secondary amines. uva.nl Applying this to this compound could introduce various alkyl groups adjacent to the nitrogen, opening up new chemical space and potentially influencing the compound's conformational preferences and intermolecular interactions.
These potential alterations are summarized in the table below.
| Modification Strategy | Resulting Linker | Potential Impact | Reference |
| Bioisosteric Replacement | 1,2,3-Triazole | Improved metabolic stability, altered electronics | nih.gov |
| Amide-to-Ester Substitution | Ester (-COO-) | Increased hydrolytic lability, modified polarity | acs.org |
| α-Alkylation | α-Substituted Amine | Introduction of steric bulk, new interaction sites | uva.nl |
Advanced Spectroscopic and Crystallographic Characterization of N 2 Hydroxyphenyl 2 Methylbenzamide
Vibrational Spectroscopy (IR/Raman) for Functional Group Analysis and Conformational Probes
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for the identification of functional groups and the elucidation of molecular structure in compounds like N-(2-hydroxyphenyl)-2-methylbenzamide. The analysis of vibrational modes provides a molecular fingerprint, offering insights into bond strengths, intramolecular and intermolecular interactions.
The spectrum of this compound is characterized by distinct bands corresponding to its constituent functional groups: a secondary amide, a hydroxyl group (phenol), and two substituted benzene (B151609) rings. The high-wavenumber region of the IR spectrum is typically dominated by O-H and N-H stretching vibrations. The phenolic O-H stretch usually appears as a broad band, often in the 3200-3600 cm⁻¹ range, with its position and shape being sensitive to hydrogen bonding. The N-H stretching vibration of the secondary amide group is expected as a sharp band around 3300-3500 cm⁻¹. The position of this N-H stretch can indicate the extent of hydrogen bonding; a red-shift from the computed wavenumber can suggest a weakening of the N-H bond. esisresearch.org
Aromatic C-H stretching vibrations are anticipated in the 3000-3120 cm⁻¹ region. researchgate.net The carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense and characteristic absorptions in the IR spectrum of amides, typically appearing in the 1630-1680 cm⁻¹ range. muthayammal.in The simultaneous activation of the C=O stretching mode in both IR and Raman spectra can suggest charge transfer interactions through a π-conjugated system. esisresearch.org The Amide II band, which arises from a coupling of N-H in-plane bending and C-N stretching vibrations, is observed between 1510 and 1570 cm⁻¹.
The C-N stretching vibration for aromatic amides is generally found in the 1266-1382 cm⁻¹ region. muthayammal.in The phenolic C-O stretching mode is also a key diagnostic band, expected to appear with strong intensity in the IR spectrum around 1200-1260 cm⁻¹. researchgate.net The spectra are further populated by numerous bands corresponding to aromatic C=C stretching vibrations within the 1400-1600 cm⁻¹ range, as well as in-plane and out-of-plane C-H bending modes. mdpi.com
Table 1: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| ν(O-H) | Phenolic Hydroxyl | 3200-3600 | Strong, Broad |
| ν(N-H) | Amide | 3300-3500 | Medium, Sharp |
| ν(C-H) | Aromatic | 3000-3120 | Medium to Weak |
| ν(C=O) (Amide I) | Carbonyl | 1630-1680 | Very Strong |
| δ(N-H) + ν(C-N) (Amide II) | Amide | 1510-1570 | Strong |
| ν(C=C) | Aromatic Ring | 1400-1600 | Medium to Strong |
| ν(C-N) | Amide | 1266-1382 | Medium |
Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (C₁₄H₁₃NO₂), the molecular weight is 227.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺•) would be observed at a mass-to-charge ratio (m/z) of 227.
The fragmentation of this compound is expected to follow pathways characteristic of benzamide (B126) derivatives. The primary cleavage event is typically the scission of the amide C-N bond. This can lead to two main fragmentation routes:
Formation of the 2-methylbenzoyl cation: Cleavage of the C-N bond can generate the 2-methylbenzoyl cation (CH₃C₆H₄CO⁺) at m/z 119. This resonance-stabilized acylium ion is often a prominent peak. This ion can subsequently lose a neutral carbon monoxide (CO) molecule to form the tolyl cation (CH₃C₆H₄⁺) at m/z 91.
Formation of the 2-hydroxyphenylamino fragment: The other part of the molecule can form a radical cation corresponding to 2-aminophenol (B121084), which would appear at m/z 109.
Another common fragmentation pathway for aromatic amides involves cleavage alpha to the carbonyl group. For benzamides, this often involves the loss of the entire amide substituent to form a stable benzoyl cation. researchgate.net In this specific molecule, this would lead to the aforementioned 2-methylbenzoyl cation at m/z 119. Further fragmentation of the aromatic rings can also occur, though these peaks are typically of lower intensity.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula |
|---|---|---|
| 227 | Molecular Ion [M]⁺• | [C₁₄H₁₃NO₂]⁺• |
| 119 | 2-Methylbenzoyl cation | [C₈H₇O]⁺ |
| 109 | 2-Aminophenol radical cation | [C₆H₇NO]⁺• |
Hirshfeld Surface Analysis for Intermolecular Interaction Quantification
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice, providing valuable insights into the forces that govern crystal packing. nih.gov The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments, defining a region where the contribution from the molecule of interest is greater than the contribution from all other molecules in the crystal.
By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify specific regions involved in close intermolecular contacts. The dnorm surface displays a color spectrum where red spots indicate contacts shorter than the van der Waals radii (suggesting strong interactions like hydrogen bonds), white areas represent contacts approximately equal to the van der Waals radii, and blue regions signify longer contacts. mdpi.com
A two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface, which summarizes all intermolecular contacts in the crystal. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The plot provides a quantitative summary of the types of interactions present and their relative prevalence. nih.gov For this compound, key interactions would include those involving hydrogen, oxygen, and carbon atoms.
Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Description | Typical Contribution (%) |
|---|---|---|
| H···H | Interactions between hydrogen atoms | 40 - 55% |
| O···H / H···O | Hydrogen bonding and other close contacts | 20 - 35% |
| C···H / H···C | van der Waals and C-H···π interactions | 15 - 25% |
| C···C | π-π stacking interactions | 2 - 8% |
| N···H / H···N | Hydrogen bonding involving amide nitrogen | 1 - 5% |
Note: The values in this table are representative for similar organic molecules and provide an expected distribution of intermolecular contacts.
Exploration of Biological Activities and Underlying Molecular Mechanisms of N 2 Hydroxyphenyl 2 Methylbenzamide
In Vitro Investigations of Cellular and Biochemical Modulations
The benzamide (B126) structure is a versatile scaffold that has been explored for its potential to modulate various cellular and biochemical pathways. Research into analogous compounds suggests that N-(2-hydroxyphenyl)-2-methylbenzamide may possess a range of biological activities, from enzyme inhibition to the modulation of critical signaling pathways involved in cell survival and proliferation.
Enzyme Inhibition Studies (e.g., Tyrosinase)
Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for the development of agents for hyperpigmentation disorders. doi.org While no studies have specifically reported on the tyrosinase inhibitory activity of this compound, research on other substituted N-benzylbenzamide derivatives has shown promising results. For instance, certain derivatives with a 2,4-dihydroxybenzyl group have demonstrated potent tyrosinase inhibition. doi.org The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site. nih.gov The presence of a hydroxyl group on the phenyl ring, as in this compound, is a common feature in many tyrosinase inhibitors, suggesting that it could potentially interact with the enzyme's active site. doi.orgnih.gov
Further research is required to determine if this compound itself can inhibit tyrosinase and to elucidate the specific mechanism of action.
Receptor Interaction and Signaling Pathway Modulation
The benzamide scaffold is present in numerous compounds that interact with various receptors and signaling pathways.
5-HT2C Receptor: The 5-hydroxytryptamine 2C (5-HT2C) receptor is a G protein-coupled receptor involved in the regulation of mood, appetite, and other physiological processes. nih.govfrontiersin.org While there is no direct evidence of this compound interacting with the 5-HT2C receptor, the development of selective agonists and antagonists for this receptor is an active area of research for treating conditions like obesity and psychiatric disorders. frontiersin.orgnih.gov
ER Stress: Endoplasmic reticulum (ER) stress is a cellular response to the accumulation of unfolded or misfolded proteins. nih.gov This response involves the activation of signaling pathways designed to restore ER homeostasis but can lead to cell death if the stress is prolonged. nih.gov Some benzamide derivatives have been investigated for their ability to modulate ER stress, although specific data on this compound is not available.
BAD-Ser99 Phosphorylation: The pro-apoptotic protein BCL-2-associated death promoter (BAD) is regulated by phosphorylation. Phosphorylation at serine 99 (Ser99) promotes cell survival. nih.gov A complex benzamide derivative, N-cyclopentyl-3-({4-(2,3-dichlorophenyl)piperazin-1-yl}{2-hydroxyphenyl}methyl)benzamide (NPB), has been shown to specifically inhibit the phosphorylation of BAD at Ser99 in human carcinoma cells. nih.gov This inhibition occurs independently of kinase activities and can enhance the efficacy of other anticancer agents. nih.gov This finding suggests that the broader class of benzamides may have the potential to modulate this anti-apoptotic signaling pathway.
Calcineurin: Calcineurin is a calcium-dependent serine/threonine phosphatase that plays a crucial role in various cellular processes, including immune responses and neuronal development. nih.govresearchgate.net The calcineurin/NFAT signaling pathway has been identified as a potential therapeutic target in some cancers. nih.gov Currently, there is no published research linking this compound to the modulation of calcineurin signaling.
Anti-Proliferative Activity in Cell Lines (non-clinical)
The anti-proliferative potential of benzamide derivatives has been investigated in various cancer cell lines. A structurally similar compound, N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, has demonstrated significant anti-proliferative activity against HeLa, rhabdomyosarcoma, and breast cancer cell lines. nih.gov This compound exhibited a much lower IC50 value (in the µM range) compared to its parent compound, valproic acid (in the mM range), highlighting the potential of the N-(2-hydroxyphenyl)benzamide scaffold in enhancing anticancer activity. nih.gov
| Cell Line | Compound | IC50 (µM) |
| HeLa | N-(2-hydroxyphenyl)-2-propylpentanamide | Data in µM range |
| Rhabdomyosarcoma | N-(2-hydroxyphenyl)-2-propylpentanamide | Data in µM range |
| Breast Cancer | N-(2-hydroxyphenyl)-2-propylpentanamide | Data in µM range |
Antimicrobial and Antiparasitic Efficacy in Model Systems (non-clinical)
The antimicrobial properties of benzamide and salicylanilide (B1680751) derivatives are well-documented, suggesting that this compound may also exhibit such activities.
Antibacterial Activity
Numerous studies have reported the antibacterial activity of various benzamide derivatives against a range of pathogenic bacteria. For instance, certain N-phenylbenzamides have shown activity against both Gram-positive and Gram-negative bacteria. nanobioletters.com Halogenated derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide and N-(2-chlorophenyl)-2-hydroxybenzamide, have demonstrated notable activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comresearchgate.net The presence of a halogen atom on the phenyl ring appears to influence the antimicrobial effect. mdpi.com
| Bacterial Strain | Compound Class | Activity |
| Gram-positive bacteria | N-(2-bromo-phenyl)-2-hydroxy-benzamide | Active |
| Gram-positive bacteria | N-(2-chlorophenyl)-2-hydroxybenzamide | Good activity |
| Gram-negative bacteria | Halogenated salicylanilides | No inhibition observed |
Antifungal Activity
The antifungal potential of benzamide derivatives has also been explored. Studies on novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives have shown good activity against various phytopathogenic fungi. nih.gov For example, some of these compounds displayed excellent activity against Alternaria alternata and Alternaria solani. nih.gov The structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene (B151609) ring enhanced the antifungal activity. nih.gov Another study on novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives also reported excellent antifungal activities against S. sclerotiorum and P. capsici. nih.gov
| Fungal Strain | Compound Class | EC50 (µg/mL) |
| Alternaria alternata | N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | 1.77 |
| Alternaria solani | N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives (6e-6i) | 1.90 - 7.07 |
| S. sclerotiorum | 2-((2-hydroxyphenyl)methylamino)acetamide derivative (5e) | 2.89 |
Antiprotozoal Activity (e.g., P. falciparum, Trypanosomes, Leishmania)
The this compound scaffold is a constituent of the broader N-phenylbenzamide and salicylanilide classes, which have demonstrated significant antiprotozoal activity. Research into derivatives of these core structures has revealed their potential against a range of protozoan parasites, including Plasmodium falciparum, various Trypanosoma species, and Leishmania species.
Derivatives of N-phenylbenzamide have been evaluated for their efficacy against Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis, and Plasmodium falciparum, which is responsible for the most severe form of malaria. nih.gov Studies on N-alkyl, N-alkoxy, and N-hydroxy bisguanidines derived from an N-phenylbenzamide scaffold showed that N-alkyl analogues, in particular, displayed potent, submicromolar, and low nanomolar inhibitory concentrations (IC50 values) against P. falciparum and Trypanosoma brucei, respectively. nih.gov Similarly, various benzimidazole (B57391) derivatives have shown notable activity against Leishmania major. nih.gov The effectiveness of these compounds underscores the potential of the benzamide core in designing new antiprotozoal agents.
Compounds structurally related to this compound, such as certain 2-phenylbenzofurans and 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), have also been identified as potent agents against P. falciparum, T. b. rhodesiense, and Leishmania donovani. nih.govnih.gov For instance, some cationic 2-phenylbenzofurans demonstrated greater activity against P. falciparum than the standard drug artemisinin. nih.gov This body of research suggests that the N-(2-hydroxyphenyl)benzamide structure is a promising pharmacophore for the development of novel therapies for various protozoal diseases. mdpi.commhmedical.com
Anti-tubercular Activity
This compound belongs to the salicylanilide chemical class. This class has been the subject of research for its activity against Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. A high-throughput screen identified a related compound, N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, as a lead compound against Mtb. nih.gov
Subsequent synthesis and evaluation of numerous salicylanilide analogs have provided insights into their anti-tubercular properties. Many of these compounds exhibit potent activity, with several showing low micromolar potency against the bacterium. nih.gov The general mechanism proposed for the anti-tubercular action of salicylanilides involves their function as proton shuttles, which disrupts the cellular proton gradient essential for energy production, ultimately leading to bacterial cell death. nih.gov While the this compound structure itself has not been as extensively studied, its inclusion in the salicylanilide family suggests it is a relevant scaffold for the development of new anti-tubercular agents. nih.govmdpi.com
Mechanistic Insights into Biological Action
Metal Chelation and Disruption of Essential Metal-Dependent Processes
A primary mechanism underlying the biological activity of this compound and related 2-hydroxybenzamides is their ability to chelate metal ions. nih.gov The chemical arrangement of the hydroxyl group on the phenyl ring in proximity to the amide group creates a bidentate ligand capable of binding to metal ions. mdpi.commdpi.com This process, known as chelation, forms a stable ring structure with the metal ion. ebsco.com
Many essential enzymes within pathogenic microbes are metalloenzymes, meaning they require a metal ion cofactor for their catalytic activity. By sequestering these crucial metal ions, such as Mg²⁺, Zn²⁺, or Fe³⁺, 2-hydroxybenzamide-based compounds can inhibit these enzymes. nih.govmdpi.com This inhibition disrupts vital metabolic pathways and cellular processes, leading to a potent antimicrobial effect. nih.gov This mode of action is considered a key strategy for developing inhibitors against targets like viral endonucleases. nih.gov
Interaction with Cellular Components (e.g., DNA, protein targets)
Beyond metal chelation, the biological effects of this class of compounds can be attributed to interactions with other cellular macromolecules. Studies on structurally similar N-phenylbenzamide bisguanidines have confirmed their ability to bind to the minor groove of AT-rich DNA sequences. nih.gov This interaction can interfere with DNA replication and transcription, contributing to the compound's antiprotozoal effects. nih.gov
Furthermore, salicylanilides are believed to have multiple protein targets within both prokaryotic and eukaryotic cells. nih.gov The broad range of pathogens affected by this class of compounds suggests that they may not rely on a single, specific target. Instead, they likely interact with various proteins or disrupt cellular membranes, which could explain their broad-spectrum activity and potentially lower the frequency of acquired resistance. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies on the N-(2-hydroxyphenyl)benzamide scaffold and its analogs have been crucial for optimizing biological potency. These studies involve systematically altering the chemical structure to determine which modifications enhance activity and selectivity.
For anti-tubercular activity, SAR studies on salicylanilides revealed several key features. A free phenolic hydroxyl group on the salicylic (B10762653) acid portion of the molecule is essential for activity. nih.gov Additionally, the potency is significantly influenced by the substituents on the aniline (B41778) ring, with a strong correlation observed with the presence of electron-withdrawing groups. nih.gov
In the context of antiplasmodial activity, SAR studies on 2-phenoxybenzamides, which share the benzamide core, have shown that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly dictates the activity and cytotoxicity. researchgate.net The following table summarizes key SAR findings for related scaffolds.
| Compound Class | Target Activity | Key Structural Features for High Potency |
| Salicylanilides | Anti-tubercular | Free phenolic hydroxyl group. Electron-withdrawing groups on the aniline ring. nih.gov |
| 2-Phenoxybenzamides | Antiplasmodial (P. falciparum) | Substitution pattern and size of substituents on the anilino moiety. researchgate.net |
| N-phenylbenzamide bisguanidines | Antiprotozoal (P. falciparum, T. brucei) | N-alkyl substitutions lead to higher potency compared to N-alkoxy or N-hydroxy derivatives. nih.gov |
These SAR studies provide a foundational framework for the rational design of more potent and selective therapeutic agents based on the this compound scaffold.
Coordination Chemistry and Metal Complexation of N 2 Hydroxyphenyl 2 Methylbenzamide
Synthesis of Metal Complexes Utilizing N-(2-hydroxyphenyl)-2-methylbenzamide as a Ligand
No specific methods for the synthesis of metal complexes using this compound as a ligand have been documented in the available scientific literature. General synthetic routes for metal complexes with analogous ligands often involve the reaction of a metal salt with the ligand in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation of the ligand. However, without experimental data, the specific conditions required for the complexation of this compound with various metal ions remain unknown.
Spectroscopic and Structural Characterization of Metal Chelates
There is no available spectroscopic or structural data for metal chelates of this compound. Characterization of such complexes would typically involve a range of analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., C=O, N-H, O-H) upon complexation.
NMR Spectroscopy (¹H and ¹³C): To elucidate the structure of the complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complexes, which can provide information about their geometry.
X-ray Crystallography: To determine the precise solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
Without such studies, the nature of the interaction between this compound and metal ions cannot be definitively described.
Investigation of Ligand Binding Modes and Geometries
The potential binding modes and resulting geometries of this compound complexes have not been experimentally determined. As a bidentate ligand, it could potentially coordinate to a metal ion through the nitrogen atom of the amide group and the oxygen atom of the hydroxyl group, forming a stable chelate ring. The geometry of the resulting complex would depend on the specific metal ion, its oxidation state, and the stoichiometry of the reaction. Possible geometries could include square planar, tetrahedral, or octahedral arrangements. However, this remains speculative in the absence of empirical evidence.
Catalytic Applications of this compound Metal Complexes
No studies on the catalytic applications of metal complexes derived from this compound have been reported. Metal complexes of similar ligands have been investigated for their catalytic activity in various organic transformations, but this potential has not been explored for complexes of the title compound.
Applications and Emerging Fields for N 2 Hydroxyphenyl 2 Methylbenzamide
Role in Heterocyclic Compound Synthesis
The molecular architecture of N-(2-hydroxyphenyl)-2-methylbenzamide, featuring a reactive ortho-hydroxyphenyl amide moiety, presents it as a valuable precursor for the synthesis of various heterocyclic compounds. The proximity of the hydroxyl (-OH) and amide (-NH) groups allows for intramolecular cyclization reactions, which are fundamental in constructing ring structures common in medicinal chemistry and materials science.
Although specific studies detailing the cyclization of this compound are not extensively documented, the reactivity of analogous N-(substituted 2-hydroxyphenyl)carbamates provides insights into its potential. nih.gov In these related compounds, the hydroxyl and amide functionalities can undergo a cyclization mechanism to form benzoxazolone derivatives. nih.gov This type of reaction typically proceeds through the formation of a cyclic tetrahedral intermediate. nih.gov Such precedents suggest that this compound could be a key starting material for the synthesis of a variety of heterocyclic systems, including benzoxazines and other related structures, under appropriate reaction conditions. The synthesis of such compounds is of significant interest due to their presence in many pharmaceutically active molecules.
Potential in Development of Advanced Materials and Polymers
The development of advanced materials and polymers with tailored properties is a rapidly growing field of research. While direct applications of this compound in polymer science are not yet established, its structural features suggest potential uses. For instance, related benzamide (B126) structures, such as N-methylbenzamide, have been utilized in the modification of polymers to enhance properties like thermal stability and chemical resistance. chemicalbook.com
Furthermore, the presence of the phenolic hydroxyl group in this compound opens up possibilities for its incorporation into polymer backbones. Phenolic compounds are known to be used in the synthesis of various resins and polymers. The free radical polymerization of monomers containing phenolic groups has been a subject of study, though challenges such as low molecular weight polymers can arise depending on the specific monomer and polymerization conditions. kpi.ua The exploration of this compound as a monomer or a modifying agent could lead to the creation of new polymers with unique thermal and mechanical properties.
Use as a Chemical Probe in Proteomics Research
Chemical probes are essential tools in proteomics for the investigation of protein function and interaction networks. kpi.ua These small molecules can be designed to interact with specific proteins, enabling their identification, quantification, and the study of their roles in biological processes. nih.gov Although this compound has not been specifically reported as a chemical probe, its structure could serve as a scaffold for the design of such tools.
The development of effective chemical probes often involves the strategic incorporation of reactive groups or reporter tags onto a core molecule that exhibits binding affinity for a target protein. The this compound scaffold could be chemically modified to include photoaffinity labels or "warheads" that can covalently bind to target proteins, allowing for their subsequent identification and analysis by mass spectrometry. The field of chemical proteomics is continually seeking novel molecular scaffolds to expand the range of proteins that can be studied.
Development as Imaging Agents (e.g., PET probes, excluding clinical applications)
Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled compounds, or PET probes, to visualize and quantify biological processes in vivo. moravek.com The development of novel PET probes is crucial for advancing our understanding of diseases and for the development of new therapies. nih.govias.ac.in
Currently, there is no published research on the development of radiolabeled this compound as a PET imaging agent. However, the general principles of PET probe development suggest that this compound could be a candidate for such applications. The process would involve the incorporation of a positron-emitting radionuclide, such as fluorine-18, into the molecular structure of this compound. nih.gov Preclinical evaluation of such a radiolabeled analog in animal models would be necessary to assess its biodistribution, target engagement, and pharmacokinetic properties. ias.ac.in The suitability of the this compound scaffold for developing a successful PET probe would depend on its ability to be radiolabeled efficiently and to exhibit favorable in vivo characteristics.
Future Research Directions and Unexplored Avenues for N 2 Hydroxyphenyl 2 Methylbenzamide
Design and Synthesis of Advanced Derivatives with Tuned Properties
A primary avenue for future research lies in the systematic design and synthesis of advanced derivatives of N-(2-hydroxyphenyl)-2-methylbenzamide. The core structure is amenable to a variety of chemical modifications to modulate its physicochemical and biological properties. Future work could focus on targeted substitutions on both the hydroxyphenyl and the methylbenzoyl rings.
Strategic modifications could be designed to achieve specific outcomes. For instance, introducing electron-withdrawing or electron-donating groups could alter the molecule's electronic profile, potentially influencing its reactivity and binding interactions with biological targets. The synthesis of halogenated derivatives, similar to research conducted on related N-(chlorophenyl)-2-hydroxybenzamide compounds, could be explored to enhance antimicrobial activity. researchgate.net Furthermore, creating ester or hydrazone derivatives from the parent compound could yield novel molecules with unique properties, a strategy that has been successfully applied to other 2-hydroxy-N-phenyl-benzamide structures. researchgate.net
The synthesis of such derivatives would likely involve established chemical reactions, such as electrophilic aromatic substitution to modify the rings or reactions targeting the hydroxyl and amide groups. researchgate.net A systematic approach, creating a library of analogues, would be essential for comprehensive structure-activity relationship (SAR) studies. nih.gov
Table 1: Hypothetical Derivatives of this compound and Their Potential Tuned Properties
| Modification Site | Substituent Group | Potential Tuned Property | Rationale |
|---|---|---|---|
| Phenyl Ring (Hydroxyphenyl) | Nitro (-NO2) | Enhanced biological activity | Electron-withdrawing effects can alter target binding affinity. |
| Phenyl Ring (Methylbenzoyl) | Halogen (-Cl, -Br) | Increased lipophilicity, potential antimicrobial activity | Halogenation is a common strategy to improve membrane permeability and potency. researchgate.net |
| Hydroxyl Group (-OH) | Methoxy (-OCH3) | Modified hydrogen bonding capacity, altered solubility | Capping the hydroxyl group can change interaction profiles with biological targets. |
| Amide N-H Group | Alkyl chain (-CH2CH3) | Increased steric bulk, modified conformation | Altering the amide substituent can influence molecular shape and receptor fit. |
Deeper Mechanistic Investigations at the Molecular Level
Concurrent with the synthesis of new derivatives, in-depth mechanistic studies are crucial to understand how this compound and its analogues function at a molecular level. Should any biological activity be identified, elucidating the mechanism of action would be a priority. This involves identifying specific molecular targets, such as enzymes or receptors, and characterizing the binding interactions.
Future research could employ various biophysical techniques to probe these interactions. For instance, if the compound were found to have enzymatic inhibitory activity, kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive). nih.gov Spectroscopic methods, such as fluorescence quenching or isothermal titration calorimetry, could be used to quantify binding affinity and thermodynamic parameters of the interaction between the compound and a target protein. nih.gov
Furthermore, understanding the compound's chemical stability and degradation pathways is essential. Studies on its hydrolysis under different pH conditions, similar to investigations on other benzamides, could provide insights into its shelf-life and behavior in aqueous environments. acs.org Computational chemistry could also play a role in predicting reaction mechanisms and transition states, complementing experimental findings.
Exploration of Novel Applications in Niche Chemical and Biological Fields
The benzamide (B126) functional group is a common feature in many biologically active compounds, suggesting that this compound could have untapped potential in various fields. ontosight.ai A logical future step is to perform broad biological screening to identify novel applications.
Given that many benzamide derivatives exhibit antimicrobial or anticancer properties, these are logical starting points for investigation. ontosight.ainih.gov For example, derivatives of N-(2-hydroxyphenyl)-2-propylpentanamide have shown anti-proliferative activity in cancer cell lines. nih.gov Therefore, screening this compound and its newly synthesized analogues against a panel of bacterial, fungal, and cancer cell lines could reveal promising leads. researchgate.netnih.gov
Beyond medicine, there may be applications in materials science. Benzamide structures can be incorporated into polymers to enhance properties like thermal stability. chemicalbook.com Investigations could explore the use of this compound as a monomer or additive in polymer synthesis. Its use as a reagent or catalyst in specialized organic synthesis processes also remains an unexplored possibility. chemicalbook.com
Table 2: Potential Areas for Application Screening
| Field | Specific Application | Rationale Based on Related Compounds |
|---|---|---|
| Oncology | Anti-proliferative agent | Valproic acid aryl derivatives and benzimidazoles show anticancer activity. nih.govnih.gov |
| Infectious Disease | Antibacterial / Antifungal agent | Chloro- and bromo-substituted salicylanilide (B1680751) derivatives have demonstrated antimicrobial effects. researchgate.net |
| Neuroscience | Enzyme inhibitor / Receptor antagonist | N-substituted piperazine (B1678402) and benzamide analogues act as selective opioid receptor antagonists. nih.gov |
| Materials Science | Polymer additive | Benzamides are used to modify polymers, enhancing thermal and chemical resistance. chemicalbook.com |
Integration of Multidisciplinary Approaches for Comprehensive Understanding
A truly comprehensive understanding of this compound and its potential will require the integration of multiple scientific disciplines. Future research should leverage the synergy between computational and experimental techniques, which has become a cornerstone of modern drug discovery and materials science. jddhs.comjddhs.com
Computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling can rationalize experimental findings and predict the properties of yet-to-be-synthesized derivatives. jddhs.com This in silico work can guide the synthetic chemistry efforts, prioritizing compounds with the highest predicted activity and best property profiles, thus saving time and resources. jddhs.com For example, docking simulations could predict how different derivatives bind to the active site of a target enzyme, helping to design more potent inhibitors. nih.gov
These computational predictions must be validated through robust experimental work. nih.gov High-throughput screening (HTS) can rapidly test the synthesized library of compounds for biological activity. jddhs.com For promising candidates, advanced structural biology techniques like X-ray crystallography or NMR spectroscopy can provide atomic-level details of their interaction with biological targets. jddhs.com This integration ensures a rational, efficient workflow from initial design to experimental validation, accelerating the discovery process and deepening the fundamental understanding of the molecule's behavior. jddhs.comnih.gov
Q & A
Q. What synthetic methodologies are recommended for preparing N-(2-hydroxyphenyl)-2-methylbenzamide?
The compound can be synthesized via acylation of 2-aminophenol derivatives with substituted benzoyl chlorides. For example, reacting 2-aminophenol with 2-methylbenzoyl chloride in dichloromethane (DCM) using pyridine as a base under ambient conditions yields the target amide . Multi-step protocols may include protection/deprotection strategies (e.g., TIPSCl for hydroxyl group protection) to avoid side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm substitution patterns and amide bond formation (e.g., δ ~8–10 ppm for amide protons) .
- IR : Stretching vibrations for -OH (~3200–3500 cm) and amide C=O (~1650–1680 cm) .
- X-ray crystallography : For definitive confirmation of molecular geometry and intermolecular interactions (e.g., hydrogen bonding with the hydroxyl group) .
Q. What biological screening models are suitable for evaluating its bioactivity?
Prioritize enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) and cell-based models (e.g., cancer cell lines like MCF-7 or HepG2). Evidence from related benzamides suggests dose-response studies (1–100 μM range) with cytotoxicity controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across studies?
Discrepancies may arise from impurities, assay conditions, or structural analogs misidentified as the parent compound. Mitigate by:
Q. What computational tools are recommended for predicting physicochemical properties?
Use quantum chemistry software (Gaussian, ORCA) for dipole moment and logP calculations. QSPR models (e.g., CC-DPS) integrate neural networks to predict solubility and bioavailability . Molecular docking (AutoDock Vina) can prioritize biological targets by simulating interactions with the hydroxyl and methyl groups .
Q. How to design experiments for probing its mechanism of action in anticancer studies?
- Transcriptomics : RNA-seq to identify dysregulated pathways (e.g., apoptosis or oxidative stress).
- Protein binding : ITC or microscale thermophoresis to quantify affinity for suspected targets .
- In vivo models : Xenograft studies in zebrafish or mice, with pharmacokinetic profiling (plasma half-life, tissue distribution) .
Methodological Challenges and Solutions
Q. What strategies optimize yield in large-scale synthesis?
- Use flow chemistry for controlled acylation, reducing side-product formation .
- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (methanol/water) .
Q. How to address poor aqueous solubility in biological assays?
- Employ co-solvents (DMSO ≤1% v/v) or formulate as nanoparticles (e.g., PLGA encapsulation) .
- Synthesize water-soluble prodrugs (e.g., phosphate esters of the hydroxyl group) .
Safety and Compliance
Q. What safety protocols are critical for handling this compound?
- Classify as hazardous (UN3077) due to potential environmental toxicity. Use PPE (gloves, goggles) and fume hoods .
- Dispose of waste via certified chemical disposal services to avoid ecosystem contamination .
Emerging Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
